![molecular formula C26H29N5O2 B2424333 10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione CAS No. 887197-52-6](/img/structure/B2424333.png)
10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione
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Description
10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C26H29N5O2 and its molecular weight is 443.551. The purity is usually 95%.
BenchChem offers high-quality 10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s diazepino-purine scaffold offers potential as a starting point for designing novel drugs. Researchers explore its interactions with biological targets, aiming to develop therapeutic agents. For instance, hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) exhibit antitumor properties and are used clinically to treat lung, breast, and ovarian cancers. Hydroxymethylpentamethylmelamine (HMPMM) is a hydroxylated metabolite of HMM, further emphasizing its relevance in cancer therapy .
Aromatase Inhibition
Certain 1,3,5-triazines, including derivatives of our compound, display aromatase inhibitory activity. These compounds interfere with estrogen biosynthesis and may have applications in hormone-related disorders or breast cancer treatment .
Siderophore-Mediated Drug Delivery
The compound’s potential as a siderophore (microbial iron shelter)-mediated drug is intriguing. Researchers investigate its ability to transport drugs specifically to microbial pathogens, enhancing therapeutic efficacy .
Corticotrophin-Releasing Factor Receptor Antagonism
The general structure of our compound (e.g., 7) shows potent corticotrophin-releasing factor 1 receptor antagonist activity. This finding could have implications in stress-related disorders and neuropharmacology .
Anti-Leukotriene Activity
Compounds similar to our 1,3,5-triazine (e.g., type 8) exhibit potent activity against leukotriene C4 (LTC4), which protects against gastric lesions induced by HCl and ethanol. This suggests potential gastroprotective applications .
Protozoan Parasite Inhibition
Among tested 1,3,5-triazine substituted polyamines, substrate 10 demonstrates good in vitro activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. This highlights its relevance in parasitic disease research .
properties
IUPAC Name |
10-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-4-19-11-13-21(14-12-19)29-15-5-6-16-30-22-23(27-25(29)30)28(3)26(33)31(24(22)32)17-20-9-7-18(2)8-10-20/h7-14H,4-6,15-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFHVOXHQVNKTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione |
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